BBT

Beschreibung

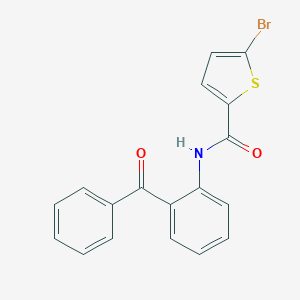

The exact mass of the compound N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H12BrNO2S |

|---|---|

Molekulargewicht |

386.3g/mol |

IUPAC-Name |

N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide |

InChI |

InChI=1S/C18H12BrNO2S/c19-16-11-10-15(23-16)18(22)20-14-9-5-4-8-13(14)17(21)12-6-2-1-3-7-12/h1-11H,(H,20,22) |

InChI-Schlüssel |

FCSCANHTNNHZOH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br |

Synonyme |

N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Physiological Mechanism of the Biphasic Basal Body Temperature Shift: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclical fluctuation of a woman's basal body temperature (BBT), characterized by a distinct upward shift following ovulation, serves as a reliable indicator of hormonal status and ovulatory function. This in-depth technical guide elucidates the intricate physiological mechanisms underpinning this thermogenic event, focusing on the central role of ovarian steroid hormones and their interaction with hypothalamic thermoregulatory centers. This document provides a comprehensive overview of the signaling pathways, quantitative hormonal and temperature data, and detailed experimental methodologies relevant to the study of this phenomenon.

Hormonal Control of the Thermoregulatory Set-Point

The biphasic pattern of this compound during the menstrual cycle is primarily orchestrated by the dynamic interplay between progesterone and estrogen. These hormones exert their influence on the thermoregulatory center located in the preoptic area (POA) of the hypothalamus, effectively resetting the body's thermostat.

Progesterone: The Primary Thermogenic Driver

Following ovulation, the corpus luteum secretes high levels of progesterone. This surge in progesterone is the principal trigger for the post-ovulatory rise in this compound. Progesterone acts on thermosensitive neurons within the hypothalamus, leading to an elevation of the thermoregulatory set-point.[1][2] This central action results in a decrease in heat dissipation and an increase in heat production, culminating in a sustained increase in core body temperature of approximately 0.3 to 0.7°C.

Estrogen: A Countervailing Hypothermic Influence

In contrast to progesterone, estrogen generally exhibits a temperature-lowering effect.[3] During the follicular phase, rising estrogen levels contribute to a lower this compound.[4] Estrogen is thought to enhance heat dissipation mechanisms. The interplay between the thermogenic effects of progesterone and the hypothermic influence of estrogen dictates the precise pattern of the this compound curve throughout the menstrual cycle.

Quantitative Analysis of Hormonal and this compound Fluctuations

The correlation between ovarian hormone concentrations and this compound has been quantitatively assessed in numerous studies. The following tables summarize representative data, providing a clear comparison of these parameters across the menstrual cycle.

| Menstrual Cycle Phase | Serum Estradiol (pg/mL) | Serum Progesterone (ng/mL) | Basal Body Temperature (°C) |

| Follicular Phase | |||

| Early Follicular | 20 - 60 | < 1 | 36.1 - 36.5 |

| Mid-Follicular | 60 - 200 | < 1 | 36.1 - 36.5 |

| Late Follicular (pre-ovulatory) | 200 - 400 | < 2 | 36.1 - 36.5 (may dip slightly) |

| Ovulation | 100 - 200 | 1 - 3 | Temperature nadir followed by a rise |

| Luteal Phase | |||

| Early Luteal | 50 - 150 | 5 - 15 | 36.6 - 37.2 |

| Mid-Luteal | 100 - 250 | 10 - 25 | 36.6 - 37.2 |

| Late Luteal | 50 - 150 | < 1 | Declines towards follicular phase levels |

Note: These values are approximate and can vary significantly between individuals and cycles. Data compiled from multiple sources.[5][6][7]

A study analyzing the relationship between the urinary metabolite of progesterone, pregnanediol-3-alpha-glucuronide (PDG), and this compound found a medium degree of correlation (r = 0.53) across 7,279 days of measurement.[8]

Signaling Pathways in Hypothalamic Thermoregulation

The thermogenic effect of progesterone is mediated through complex signaling pathways within the hypothalamus. Progesterone and estrogen receptors are expressed in various hypothalamic nuclei, including the POA and the ventromedial hypothalamus (VMH), which are critical for thermoregulation.

Progesterone and estrogen cross the blood-brain barrier and bind to their respective receptors in hypothalamic neurons.[3] Studies have shown that progesterone can directly inhibit the activity of warm-sensitive neurons in the POA, which would lead to a decrease in heat loss mechanisms and a rise in core body temperature.[9] Estrogen, on the other hand, can have both rapid, non-genomic effects and slower, genomic effects on neuronal excitability.[3] The integration of these hormonal signals within the hypothalamic circuitry, involving neurotransmitters like norepinephrine, ultimately dictates the thermoregulatory set-point.

Experimental Protocols

Investigating the physiological basis of the this compound shift requires a combination of human and animal studies, employing a range of sophisticated techniques.

Human Studies: Correlating Hormones and this compound

A typical experimental workflow for a human study is as follows:

4.1.1. Basal Body Temperature Measurement

-

Instrumentation: A high-precision digital basal thermometer, capable of measuring to at least 0.01°C, is required.[10]

-

Procedure: Participants are instructed to take their oral, vaginal, or rectal temperature immediately upon waking, before any physical activity, at the same time each day.[10] Continuous core body temperature monitoring using wearable sensors or ingestible thermometers can provide more detailed data.[5][11]

4.1.2. Hormone Assays

-

Sample Collection: Serial blood samples are collected throughout the menstrual cycle. Alternatively, daily first-morning urine samples can be collected for the analysis of hormone metabolites.

-

Assay Method: Serum concentrations of progesterone and estradiol are typically quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[3][12]

-

Radioimmunoassay (RIA) Protocol for Progesterone:

-

Extraction: Steroids are extracted from plasma using an organic solvent such as dichloromethane.

-

Chromatography: The extract is subjected to column chromatography to separate progesterone from other steroids.

-

Assay: The separated progesterone is incubated with a known amount of radiolabeled progesterone ([¹²⁵I]-progesterone) and a specific anti-progesterone antibody.

-

Separation: The antibody-bound progesterone is separated from the free progesterone.

-

Counting: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: The concentration of progesterone in the sample is determined by comparing the results to a standard curve generated with known concentrations of progesterone.[4][13]

-

-

Animal Models: Investigating Central Mechanisms

Animal models, particularly rodents, are invaluable for dissecting the neural mechanisms underlying the thermogenic effects of progesterone.

4.2.1. In Vivo Electrophysiology of Hypothalamic Neurons

-

Animal Preparation: Ovariectomized female rats or mice are often used to control for endogenous hormone levels. Animals are implanted with recording electrodes targeting the POA or other hypothalamic nuclei.

-

Hormone Administration: Progesterone and/or estrogen are administered systemically or directly into the brain region of interest.

-

Recording: The firing rate of individual thermosensitive neurons is recorded before and after hormone administration to assess the direct effects of the hormones on neuronal activity.[11][14][15]

4.2.2. Immunohistochemistry for Progesterone Receptors

-

Tissue Preparation: Animals are euthanized, and their brains are perfused and fixed. The hypothalamus is then sectioned.

-

Staining: Brain sections are incubated with a primary antibody specific to the progesterone receptor, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.

-

Analysis: The distribution and co-localization of progesterone receptors with specific neuronal markers (e.g., for GABAergic or glutamatergic neurons) are analyzed using microscopy.[13][16]

Conclusion

The post-ovulatory rise in basal body temperature is a well-defined physiological phenomenon driven primarily by the action of progesterone on the thermoregulatory centers of the hypothalamus. This guide has provided a detailed overview of the underlying hormonal control, the quantitative relationships between steroid hormones and this compound, the intricate signaling pathways involved, and the key experimental protocols used to investigate this process. A thorough understanding of these mechanisms is crucial for researchers and clinicians in the fields of reproductive endocrinology, fertility, and for the development of novel therapeutics targeting hormonal and thermoregulatory pathways.

References

- 1. Estrogens | Hypothalamic actions of estrogens in the regulation of energy and glucose homeostasis | springermedicine.com [springermedicine.com]

- 2. Physiology, Ovulation And Basal Body Temperature - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Estrogen signaling in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tracking Your Menstrual Cycle with Basal Body Temperature - TeleTest.ca [teletest.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tracking of menstrual cycles and prediction of the fertile window via measurements of basal body temperature and heart rate as well as machine-learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of progesterone on thermosensitive neurons in preoptic slice preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. naturalcycles.com [naturalcycles.com]

- 10. Electrophysiological studies on the neural networks among estrogen and progesterone effective brain areas on lordosis behavior of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progesterone receptor distribution in the human hypothalamus and its association with suicide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Structural and Electrophysiological Properties of Progesterone Receptor-Expressing Neurons Vary along the Anterior-Posterior Axis of the Ventromedial Hypothalamus and Undergo Local Changes across the Reproductive Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Electrophysiology (Mouse) [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Validation of a new Custom Polyclonal Progesterone Receptor Antibody for Immunohistochemistry in the Female Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

Hormonal Regulation of Basal Body Temperature: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth examination of the hormonal mechanisms governing basal body temperature (BBT) fluctuations. It is intended for researchers, scientists, and professionals in drug development who are investigating thermoregulation. The guide details the pivotal roles of progesterone and estrogen in modulating the thermoregulatory set-point within the hypothalamus. It presents a synthesis of current knowledge on the signaling pathways involved, offers detailed experimental protocols for studying these phenomena, and includes quantitative data and visual models to facilitate understanding and further research.

Introduction

Basal body temperature, the lowest body temperature attained during rest, exhibits a characteristic biphasic pattern throughout the menstrual cycle in ovulating women.[1] This fluctuation is primarily orchestrated by the ovarian steroid hormones, progesterone and estrogen.[2] The pre-ovulatory, or follicular phase, is characterized by lower this compound, while the post-ovulatory, or luteal phase, sees a sustained increase in this compound.[3][4] This document elucidates the neurobiological underpinnings of these changes, focusing on the central role of the hypothalamus.

The thermoregulatory control center of the brain is the preoptic area (POA) of the hypothalamus.[5] This region integrates temperature information from both central and peripheral thermoreceptors to maintain thermal homeostasis.[6][7] Progesterone and estrogen exert their influence by modulating the activity of specific neuronal populations within the POA, thereby altering the body's thermoregulatory set-point.[8] Understanding these intricate hormonal interactions is crucial for research into reproductive health, sleep, and the development of therapeutic agents targeting thermoregulatory dysfunction.

Hormonal Influences on Basal Body Temperature

The primary drivers of this compound changes are the cyclical fluctuations of progesterone and estrogen.

-

Progesterone: Following ovulation, the corpus luteum secretes high levels of progesterone.[9] This surge in progesterone is directly correlated with the rise in this compound observed during the luteal phase.[2][10] Progesterone is considered thermogenic, acting on the hypothalamus to elevate the thermoregulatory set-point.[11][12] This effect is evident as the this compound typically rises by 0.3°C to 0.7°C after ovulation and remains elevated until the onset of menstruation.[2][13]

-

Estrogen: In contrast to progesterone, estrogen is associated with a lowering of this compound.[11][14] The late follicular phase, which precedes ovulation, is characterized by a surge in estrogen, coinciding with the lowest this compound of the menstrual cycle.[8] Estrogen is thought to enhance heat dissipation mechanisms, such as cutaneous vasodilation and sweating.[11][15]

The interplay between these two hormones fine-tunes the body's temperature across the menstrual cycle. While progesterone has a dominant thermogenic effect, estrogen appears to modulate and counteract this effect to some degree.[8]

Quantitative Data on this compound Changes

The following table summarizes the typical changes in basal body temperature observed during the different phases of the menstrual cycle.

| Menstrual Cycle Phase | Dominant Hormone(s) | Typical Basal Body Temperature Range (°C) | Change in this compound from Follicular Phase (°C) |

| Follicular Phase | Estrogen | 36.1 - 36.4[4] | N/A |

| Ovulation | LH surge, Estrogen peak | Slight dip then sharp rise | ~0.2 - 0.5 rise post-ovulation[1][4] |

| Luteal Phase | Progesterone, Estrogen | 36.4 - 37.0 | +0.3 to +0.7[2] |

| Menstruation | Low Progesterone & Estrogen | Returns to follicular phase levels | Decrease to baseline |

Signaling Pathways in the Hypothalamus

The thermoregulatory effects of progesterone and estrogen are mediated through complex signaling pathways within the hypothalamus, primarily involving the preoptic area (POA).

Progesterone Signaling

Progesterone exerts its thermogenic effects by modulating the activity of thermosensitive neurons in the POA. The primary mechanism is believed to involve the potentiation of GABAergic inhibition.[11] Progesterone metabolites, such as allopregnanolone, are potent positive allosteric modulators of GABA-A receptors.[16] By enhancing the inhibitory tone of GABAergic neurons that promote heat loss, progesterone effectively raises the thermoregulatory set-point, leading to an increase in core body temperature.[17]

The classical genomic pathway of progesterone action involves the binding of progesterone to its intracellular receptors (PRs), which then act as transcription factors to alter gene expression.[18] However, rapid, non-genomic effects are also crucial for the immediate changes in neuronal excitability that influence thermoregulation.[11]

Caption: Progesterone signaling cascade leading to increased this compound.

Estrogen Signaling

Estrogen's effects on thermoregulation are also mediated through the POA. Estrogen receptors (ERα and ERβ) are abundant in this region.[19] Estrogen is thought to act on warm-sensitive neurons, potentially increasing their firing rate and promoting heat dissipation responses.[19] The signaling can occur through both nuclear-initiated genomic pathways and rapid, membrane-initiated non-genomic pathways.[20] Estrogen can also modulate the synthesis of prostaglandins, which are potent pyrogenic molecules, though the exact nature of this interaction in the context of normal this compound regulation is still under investigation.[21]

Caption: Estrogen signaling cascade leading to decreased this compound.

Experimental Protocols

Investigating the hormonal regulation of this compound requires a combination of in vivo and in vitro techniques. The following are detailed methodologies for key experiments.

In Vivo Measurement of Core Body Temperature Using Radiotelemetry

This protocol describes the continuous monitoring of core body temperature in a freely moving rodent model.

Materials:

-

Rodents (e.g., female Sprague-Dawley rats or C57BL/6 mice)

-

Implantable radiotelemetry transmitters (e.g., Data Sciences International)

-

Receivers and data acquisition system

-

Surgical instruments for aseptic implantation

-

Anesthesia (e.g., isoflurane)

-

Analgesics and post-operative care supplies

Procedure:

-

Surgical Implantation:

-

Data Acquisition:

-

House the animals individually in cages placed on top of the receiver platforms.

-

Record core body temperature and locomotor activity continuously. The system can be programmed to record at specific intervals (e.g., every 5 minutes).[23]

-

-

Hormone Administration (if applicable):

-

For studies involving exogenous hormones, ovariectomize the animals at least two weeks prior to the experiment.

-

Administer hormones (e.g., progesterone, estradiol) via subcutaneous injections or osmotic mini-pumps to mimic different phases of the menstrual cycle.

-

-

Data Analysis:

-

Analyze the telemetry data to determine the mean this compound during different treatment conditions or phases of the estrous cycle.

-

Correlate temperature changes with hormone levels measured from blood samples.

-

Caption: Workflow for in vivo this compound measurement using telemetry.

Electrophysiological Recording from Hypothalamic Slices

This protocol allows for the direct measurement of neuronal activity in the POA in response to hormone application.

Materials:

-

Rodent brain slicer (vibratome)

-

Artificial cerebrospinal fluid (aCSF), chilled and oxygenated

-

Recording chamber with temperature control

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Hormones (progesterone, estrogen) for bath application

-

Pharmacological agents (e.g., GABA-A receptor agonists/antagonists)

Procedure:

-

Slice Preparation:

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a physiological temperature (32-34°C).

-

Perform whole-cell patch-clamp recordings from neurons in the POA.[10]

-

Record spontaneous firing activity, membrane potential, and responses to current injections.

-

-

Hormone Application:

-

Bath-apply progesterone, estrogen, or their metabolites at known concentrations.

-

Record changes in neuronal firing rate and other electrophysiological properties.

-

-

Pharmacological Manipulation:

-

Apply specific receptor agonists or antagonists to dissect the signaling pathways involved. For example, use a GABA-A receptor antagonist to block the effects of progesterone.

-

Conclusion

The hormonal regulation of basal body temperature is a complex process orchestrated by the intricate interplay of progesterone and estrogen within the hypothalamus. This guide has provided a comprehensive overview of the key hormonal players, their signaling pathways, and the experimental methodologies used to investigate these mechanisms. The provided quantitative data, signaling pathway diagrams, and experimental workflows offer a valuable resource for researchers and drug development professionals. Further research utilizing advanced techniques such as optogenetics and chemogenetics will continue to unravel the precise neural circuits and molecular events that govern this fundamental aspect of female physiology.[3][8]

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and validated for specific research applications. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

References

- 1. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A diencephalic slice preparation and chamber for studying neuronal thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optogenetic induction of hibernation-like state with modified human Opsin4 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypothalamic mechanisms in thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone receptor distribution in the human hypothalamus and its association with suicide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Estrogen Receptor α Expression in the Hypothalamus by Sex Steroids: Implication in the Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Physiological temperature during brain slicing enhances the quality of acute slice preparations [frontiersin.org]

- 10. Progesterone Modulates Neuronal Excitability Bidirectionally - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progesterone regulation of GABAA receptor plasticity in adult rat supraoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. escholarship.org [escholarship.org]

- 15. Influence of 17β-estradiol and progesterone on GABAergic gene expression in the arcuate nucleus, amygdala and hippocampus of the rhesus macaque - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Contribution of a Membrane Estrogen Receptor to the Estrogenic Regulation of Body Temperature and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 18. The Effects of Estrogens on Neural Circuits That Control Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estrogen signaling in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Implantation of Radiotelemetry Transmitters Yielding Data on ECG, Heart Rate, Core Body Temperature and Activity in Free-moving Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mmpc.org [mmpc.org]

- 23. Brain Slice Preparation for electrophysiology recording [protocols.io]

- 24. m.youtube.com [m.youtube.com]

The Thermogenic Effect of Progesterone: A Technical Guide to the Post-Ovulatory Rise in Basal Body Temperature

Abstract: The cyclical fluctuation of basal body temperature (BBT) is a well-established physiological marker of the human menstrual cycle, characterized by a distinct biphasic pattern. The post-ovulatory, or luteal phase, is defined by a sustained elevation in this compound, a phenomenon primarily driven by the thermogenic properties of progesterone. This technical guide provides an in-depth examination of the physiological and molecular mechanisms underpinning this effect. It details the central role of the hypothalamus, explores the complex signaling pathways involving progesterone receptors and neuroactive metabolites, presents quantitative data on hormonal and temperature correlations, and outlines key experimental protocols used in this field of research. This document is intended for researchers, scientists, and professionals in drug development engaged in endocrinology, reproductive biology, and thermoregulation.

Mechanism of Action: Central Thermoregulation

The post-ovulatory increase in this compound is not a peripheral metabolic effect but is centrally mediated. The primary site of action for progesterone's thermogenic effect is the preoptic area of the anterior hypothalamus (PO/AH), the principal thermoregulatory center of the brain.[1][2][3] Following ovulation, the corpus luteum forms and begins to secrete high levels of progesterone.[1][4] This steroid hormone crosses the blood-brain barrier and acts on thermosensitive neurons within the PO/AH to elevate the thermoregulatory set-point.[1][2][5] This upward shift in the set-point means the body actively works to maintain a higher core temperature, resulting in the characteristic this compound rise observed during the luteal phase.

The precise molecular mechanism is multifaceted, involving both direct progesterone action and the activity of its metabolites. A key metabolite is the neurosteroid allopregnanolone (3α,5α-tetrahydroprogesterone), a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7][8][9] Progesterone is converted to allopregnanolone within the brain, which then enhances the inhibitory effects of GABA on specific hypothalamic neurons.[10][11] This modulation of GABAergic neurotransmission alters the firing rate of thermosensitive neurons, contributing to the resetting of the central thermostat.[6][12]

Furthermore, the hormonal milieu, particularly the presence of estrogen, can influence progesterone's effect. Studies suggest that estrogens tend to promote heat dissipation and lower body temperature.[2] There may be a complex interplay, where the ratio of estrogen to progesterone is critical for the precise regulation of the thermoregulatory set-point.[13][14][15][16] Some evidence indicates that estrogen can attenuate the thermogenic effect of progesterone.[5][15]

Signaling Pathways

The action of progesterone on the central nervous system involves both classical genomic pathways and rapid, non-genomic pathways.

Systemic Endocrine Axis and Central Action

The production of progesterone is the culmination of the hypothalamic-pituitary-ovarian (HPO) axis activity during the menstrual cycle. The following diagram illustrates the systemic pathway leading to the this compound shift.

References

- 1. Physiology, Ovulation And Basal Body Temperature - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Reproductive hormone influences on thermoregulation in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aditum.org [aditum.org]

- 4. Basal Body Temperature (this compound): How to Track Ovulation [verywellhealth.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Progesterone Modulates Neuronal Excitability Bidirectionally - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of 17β-estradiol and progesterone on GABAergic gene expression in the arcuate nucleus, amygdala and hippocampus of the rhesus macaque - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allopregnanolone and Its Precursor Progesterone Do Not Reduce Injury after Experimental Stroke in Hypertensive Rats – Role of Postoperative Temperature Regulation? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progesterone Actions During Central Nervous System Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Action of progesterone on preoptic thermosensitive neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of endogenous progesterone on basal body temperature in stimulated ovarian cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 16. Estrogen modifies the temperature effects of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Circadian Influence on Basal Body Temperature: A Technical Guide for Researchers

Abstract

The daily fluctuation of basal body temperature is a classic and robust output of the endogenous circadian timing system. This technical guide provides an in-depth exploration of the core mechanisms governing the circadian regulation of body temperature, intended for researchers, scientists, and professionals in drug development. It details the hierarchical control from the central pacemaker in the suprachiasmatic nucleus (SCN) to peripheral thermoregulatory effectors, the underlying molecular clockwork, and the signaling pathways involved. Furthermore, this guide presents a summary of quantitative data on temperature rhythms, outlines key experimental protocols for their study, and offers visualizations of the critical biological and experimental processes. Understanding this fundamental circadian rhythm is pivotal for chronobiology research and has significant implications for therapeutic strategies targeting circadian disruption.

Introduction

The circadian rhythm of body temperature (CRT) is a near-24-hour cycle characterized by a peak in the late afternoon/early evening and a trough during the late night/early morning in humans.[1][2][3] This rhythm is not merely a passive response to the sleep-wake cycle or activity but is driven by an endogenous biological clock.[4] The master pacemaker orchestrating this and other circadian rhythms in mammals is located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[4][5][6] The SCN integrates light information from the environment to synchronize the internal clock with the external day-night cycle.[1] In turn, the SCN coordinates a multitude of physiological processes, including the rhythmic control of body temperature, which itself can act as a potent synchronizing signal for peripheral clocks in other tissues and organs.[7][8][9] Disruptions to the CRT are associated with various pathologies, highlighting the importance of understanding its regulation for human health and disease.[2][3][10]

The Hierarchical Control of Body Temperature Rhythm

The regulation of the circadian body temperature rhythm is a hierarchical process, originating from the central clock in the SCN and extending to peripheral tissues involved in heat production and dissipation.

2.1. The Central Pacemaker: Suprachiasmatic Nucleus (SCN)

The SCN, located in the anterior hypothalamus, functions as the master circadian pacemaker.[6] It receives photic input from the retina via the retinohalamic tract, which allows it to entrain to the 24-hour light-dark cycle.[1] The SCN is essential for generating the endogenous circadian rhythm of body temperature; lesioning the SCN abolishes this rhythm.[4][11] The SCN communicates with thermoregulatory centers, primarily within the hypothalamus, such as the preoptic area (POA) and the dorsomedial hypothalamus (DMH), to impose a rhythmic setpoint for body temperature.[1][11]

2.2. Molecular Clockwork of the SCN

At the molecular level, the circadian oscillations within SCN neurons are generated by a network of interlocking transcriptional-translational feedback loops involving a set of core "clock genes".[6][8] The primary loop involves the transcriptional activators CLOCK and BMAL1, which heterodimerize and drive the expression of their own repressors, the Period (PER1, PER2) and Cryptochrome (CRY1, CRY2) proteins.[8] As PER and CRY proteins accumulate, they translocate to the nucleus and inhibit the activity of the CLOCK/BMAL1 complex, thereby shutting down their own transcription.[8] This negative feedback loop generates a rhythm of gene expression with a period of approximately 24 hours.

2.3. Peripheral Oscillators and Temperature Entrainment

While the SCN acts as the central conductor, nearly all cells in the body possess their own autonomous, albeit less robust, circadian clocks, referred to as peripheral oscillators.[12] The SCN synchronizes these peripheral clocks through various neural and humoral signals.[7][12] Notably, the circadian rhythm of core body temperature is a key systemic cue that can entrain peripheral clocks.[8][9] Small, daily oscillations in internal body temperature are sufficient to synchronize the phase of cellular clocks throughout the body.[9]

Signaling Pathways

The transmission of circadian signals from the SCN to thermoregulatory effector pathways involves a complex interplay of neural projections and signaling molecules.

3.1. SCN Efferent Pathways to Thermoregulatory Centers

The SCN projects to various hypothalamic nuclei involved in thermoregulation, including the preoptic area (POA), which contains warm-sensitive and cold-sensitive neurons that control heat loss and heat production mechanisms, respectively.[1] The SCN also projects to the dorsomedial hypothalamus (DMH), a critical region for regulating body temperature.[11] Through these connections, the SCN rhythmically modulates the activity of these thermoregulatory centers.

3.2. Molecular Mediators of Temperature Entrainment in Peripheral Clocks

Temperature cycles can influence the molecular clock in peripheral cells through various mechanisms. One key player is the Cold-Inducible RNA-Binding Protein (CIRP).[1] CIRP expression is regulated by body temperature cycles, and it, in turn, post-transcriptionally modulates the expression of core clock genes, such as Clock, thereby conferring robustness to peripheral circadian oscillators.[1] Another factor is Heat Shock Factor 1 (HSF1), a transcription factor that can be activated by temperature changes and has been shown to influence the expression of clock genes like Per2.[13]

Figure 1: SCN Signaling to Thermoregulatory Centers.

Quantitative Data on Circadian Body Temperature Rhythm

The amplitude and phasing of the circadian body temperature rhythm can vary between species and are influenced by factors such as age and health status.

| Parameter | Human | Rodent (Mouse/Rat) |

| Typical Amplitude | ~0.5 - 1.0°C[14] | ~1.0 - 2.0°C |

| Timing of Trough | Late night/early morning (e.g., ~4:00-5:00 AM)[10] | During the light phase (rest period) |

| Timing of Peak | Late afternoon/early evening (e.g., ~4:00-6:00 PM)[1] | During the dark phase (active period) |

| Average Core Temp. | ~37.0°C[14] | ~36.5 - 37.5°C |

Table 1: Comparative Quantitative Data on Circadian Body Temperature Rhythm.

Note: Values can vary based on measurement site (core vs. peripheral), activity levels, and environmental conditions.

Experimental Protocols

Studying the endogenous circadian rhythm of body temperature requires protocols that can minimize or account for the masking effects of behavior and the environment.

5.1. Continuous Core Body Temperature Monitoring in Animal Models

Objective: To obtain a continuous and accurate record of the core body temperature rhythm in freely moving animals.

Methodology: Radiotelemetry

-

Transmitter Implantation:

-

Anesthetize the animal (e.g., mouse, rat) using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgically implant a sterile, temperature-sensitive radiotelemetry transmitter into the peritoneal cavity or subcutaneous space.

-

Provide post-operative care, including analgesics and recovery monitoring, for at least one week to ensure full recovery and resumption of normal circadian rhythms.

-

-

Housing and Data Acquisition:

-

House the animal in an isolated, environmentally controlled chamber with a controlled light-dark cycle (e.g., 12:12 LD) and constant ambient temperature.

-

Place a receiver under the animal's cage to detect the signal from the implanted transmitter.

-

Connect the receiver to a data acquisition system to continuously record core body temperature at regular intervals (e.g., every 5-10 minutes).

-

-

Data Analysis:

-

Analyze the collected data using software capable of circadian analysis (e.g., ClockLab, El Temps) to determine period, amplitude, and acrophase of the temperature rhythm.

-

Figure 2: Experimental Workflow for Animal Telemetry.

5.2. Measuring Endogenous Circadian Temperature Rhythm in Humans

Objective: To measure the endogenous circadian rhythm of core body temperature while minimizing the masking effects of behavior, posture, and meals.

Methodology: Constant Routine Protocol [15]

-

Pre-protocol Entrainment:

-

For at least one week prior to the laboratory session, participants maintain a regular sleep-wake schedule and light-dark exposure.

-

-

Laboratory Protocol (typically 24-40 hours):

-

Constant Posture: Participants remain in a semi-recumbent position in bed for the entire duration of the protocol.

-

Constant Low Light: Maintain constant, dim lighting (<10 lux) to prevent light from resetting the circadian clock.

-

Constant Nutrition: Provide small, identical snacks and beverages at regular intervals (e.g., every 1-2 hours) to distribute caloric intake evenly and avoid metabolic fluctuations associated with large meals.

-

Wakefulness: Participants are kept awake throughout the protocol, often with the assistance of research staff.

-

-

Core Body Temperature Measurement:

-

Measure core body temperature continuously using a rectal probe or ingestible telemetric sensor.

-

-

Data Analysis:

-

Analyze the temperature data to determine the timing of the temperature minimum (Tmin), which is a robust marker of the endogenous circadian phase.

-

Implications for Drug Development

The profound influence of the circadian clock on physiology, including thermoregulation, has significant implications for pharmacology and drug development.

-

Chronopharmacology: The efficacy and toxicity of many drugs vary depending on the time of day of administration. Understanding the circadian rhythm of target tissues, which can be influenced by body temperature, is crucial for optimizing drug timing.[16][17]

-

Targeting the Clock: Small molecules that modulate the core circadian clock are being developed as potential therapeutics for a range of disorders, including metabolic diseases and sleep disorders.[18][19] The circadian body temperature rhythm serves as a key biomarker for assessing the efficacy of these chronobiotics.

-

Circadian Disruption: Shift work and jet lag disrupt the normal circadian rhythm, including the body temperature cycle, and are associated with an increased risk of various diseases.[20] Therapeutics aimed at restoring normal circadian rhythmicity can be evaluated by their ability to normalize the body temperature rhythm.

Figure 3: Central and Peripheral Clock Hierarchy.

Conclusion

The circadian rhythm of basal body temperature is a fundamental process that reflects the output of the master circadian clock in the SCN and serves as a critical synchronizing signal for peripheral tissues. A thorough understanding of its regulatory mechanisms, from the molecular clockwork to the neural signaling pathways, is essential for basic research in chronobiology and for the development of novel therapeutic strategies that target the circadian system. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this vital rhythm and its implications for health and disease.

References

- 1. Body temperature cycles: Gatekeepers of circadian clocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The circadian rhythm of human body temperature - Clinical implications and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Environmental light and suprachiasmatic nucleus interact in the regulation of body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. nobelprize.org [nobelprize.org]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. Molecular Mechanisms Regulating Temperature Compensation of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. researchgate.net [researchgate.net]

- 11. Impaired function of the suprachiasmatic nucleus rescues the loss of body temperature homeostasis caused by time-restricted feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Peripheral Clocks: Applications for Studying Circadian Phenotypes in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Measuring circadian temperature rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nanomaterial-enabled drug delivery systems for circadian medicine: bridging direct rhythm modulation and chronotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chrono-Drug Discovery and Development Based on Circadian Rhythm of Molecular, Cellular and Organ Level [jstage.jst.go.jp]

- 18. Development and Therapeutic Potential of Small-Molecule Modulators of Circadian Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. Curious about circadian rhythm | Karolinska Institutet [ki.se]

Genetic Factors Affecting Basal Body Temperature Patterns: An In-depth Technical Guide

Affiliation: Google Research

Abstract

Basal body temperature (BBT), the body's lowest resting temperature, exhibits distinct patterns influenced by a complex interplay of genetic, hormonal, and circadian factors. While the biphasic pattern of this compound during the menstrual cycle is well-documented and primarily attributed to hormonal fluctuations, the underlying genetic architecture that dictates individual differences in this compound setpoints, stability, and response to stimuli is an area of growing research. This technical guide provides a comprehensive overview of the known genetic factors affecting this compound patterns, intended for researchers, scientists, and drug development professionals. We delve into the key genes and signaling pathways involved in thermoregulation, present quantitative data from relevant genetic studies, and provide detailed experimental protocols for investigating these factors. Visualizations of key pathways and workflows are included to facilitate understanding.

Introduction

Basal body temperature is a critical physiological parameter that reflects the body's metabolic state. Its precise regulation is essential for maintaining homeostasis. The heritability of thermoregulation has been established in various species, indicating a significant genetic contribution to individual this compound characteristics. Understanding the genetic determinants of this compound is crucial for several fields, including reproductive health, chronobiology, and the development of therapeutics for conditions associated with dysregulated body temperature, such as menopausal hot flashes and certain metabolic disorders.

This guide will explore the central role of the hypothalamus in thermoregulation, the influence of circadian clock genes, the impact of hormonal signaling pathways, and the specific genes and genetic variations that have been implicated in modulating this compound.

Central Regulation of Basal Body Temperature

The preoptic area (POA) of the hypothalamus acts as the central thermostat of the body, integrating temperature information from central and peripheral thermoreceptors to orchestrate thermoregulatory responses. These responses include adjustments in metabolic heat production and heat loss mechanisms like cutaneous vasodilation and sweating. The intricate neural circuitry involved is influenced by a variety of genetic factors that determine neuronal sensitivity and signaling efficiency.

Key Genes and Genetic Variations Influencing this compound

Several genes have been identified as playing a role in thermoregulation and, by extension, influencing this compound patterns. While direct genome-wide association studies (GWAS) on this compound in healthy human populations are limited, studies on related traits such as thermal stress response, menopausal vasomotor symptoms, and metabolic rate have provided valuable insights into candidate genes.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The TRPV1 gene encodes a non-selective cation channel that functions as a transducer of thermal stimuli. It is activated by heat, capsaicin, and low pH. Variations in the TRPV1 gene have been associated with exertional heat stroke and may influence individual differences in thermosensation and thermoregulation. While the direct impact of TRPV1 variants on basal body temperature is still under investigation, its role in heat sensitivity suggests a potential influence.

Tachykinin Receptor 3 (TACR3)

The TACR3 gene encodes the neurokinin 3 receptor (NK3R), which is predominantly expressed in the central nervous system, including the hypothalamus. Signaling through NK3R is involved in a range of physiological processes, including reproduction and temperature regulation. A GWAS identified 14 single nucleotide polymorphisms (SNPs) in the TACR3 locus associated with vasomotor symptoms (hot flashes and night sweats) in menopausal women. This strongly suggests a role for TACR3 in the central regulation of body temperature, particularly in response to hormonal changes.

Uncoupling Protein 1 (UCP1)

UCP1, also known as thermogenin, is a mitochondrial carrier protein primarily found in brown adipose tissue (BAT). It plays a crucial role in non-shivering thermogenesis by uncoupling oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat. Genetic variations in UCP1 have been studied in the context of adaptation to cold climates and may influence the basal metabolic rate, which is a key determinant of this compound.

Hormonal Signaling Genes: Estrogen and Progesterone Receptors

The characteristic biphasic pattern of this compound during the menstrual cycle is a direct consequence of the thermogenic effect of progesterone. Progesterone, which rises after ovulation, acts on the hypothalamus to increase the thermoregulatory setpoint. Estrogen, on the other hand, generally promotes heat dissipation and is associated with a lower this compound during the follicular phase.

Genetic variations in the genes encoding the estrogen receptor alpha (ESR1) and the progesterone receptor (PGR) can influence an individual's sensitivity to these hormones, potentially leading to variations in the magnitude and timing of this compound shifts during the menstrual cycle. Polymorphisms in these receptor genes have been associated with various hormone-related conditions and symptoms.

Circadian Clock Genes

The circadian rhythm of body temperature is a fundamental output of the body's master biological clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus. Core body temperature typically reaches its nadir in the early morning and peaks in the late afternoon. This rhythm is driven by the cyclical expression of a set of core clock genes, including CLOCK, BMAL1, PER1/2/3, and CRY1/2. Genetic variations in these genes can alter circadian period and amplitude, which would in turn affect the daily pattern of this compound.

Quantitative Data on Genetic Associations

The following tables summarize quantitative data from studies investigating the association of genetic variants with thermoregulatory traits. It is important to note that much of this data is from studies on traits related to this compound, such as vasomotor symptoms or response to thermal stress, as direct GWAS on this compound are not yet widely available.

Table 1: Genetic Variants in TACR3 Associated with Vasomotor Symptoms (VMS)

| SNP rsID | Chromosome:Position (GRCh38) | Risk Allele | Odds Ratio (95% CI) for VMS | p-value | Study Population |

| rs10486681 | 4:103608247 | A | 1.5 (1.3-1.7) | < 5 x 10⁻⁸ | Women's Health Initiative (Multi-ethnic) |

| rs3733631 | 4:103609865 | G | 1.4 (1.2-1.6) | < 5 x 10⁻⁸ | Women's Health Initiative (Multi-ethnic) |

| rs7697629 | 4:103611234 | C | 1.5 (1.3-1.7) | < 5 x 10⁻⁸ | Women's Health Initiative (Multi-ethnic) |

Data synthesized from the Women's Health Initiative Study as reported in Crandall et al. (2017).

Table 2: Genetic Variants in Thermoregulation-Related Genes in Cattle

| Gene | SNP ID | Chromosome | Trait | % of SNP Variance Explained |

| PGR | rs41638281 | 5 | Rectal Temperature | 0.25 |

| ASL | rs41595631 | 1 | Rectal Temperature | 0.22 |

| ACAT2 | rs41643265 | 11 | Respiration Rate | 0.35 |

| HSD17B7 | rs41582283 | 19 | Respiration Rate | 0.33 |

| ARL6IP1 | rs41644169 | 16 | Sweating Rate | 0.40 |

| SERPINE2 | rs41584852 | 22 | Sweating Rate | 0.30 |

Data from a study on lactating Holstein cows exposed to heat stress.

Signaling Pathways and Regulatory Networks

The regulation of this compound is a complex process involving the integration of multiple signaling pathways. Below are diagrams illustrating these pathways, generated using the DOT language for Graphviz.

Central Thermoregulatory Pathway

Caption: Central neural pathway for thermoregulation.

Hormonal and Circadian Influence on this compound

Caption: Hormonal and circadian inputs to the central thermoregulatory center.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic factors affecting this compound.

Genome-Wide Association Study (GWAS) for this compound

Objective: To identify common genetic variants (SNPs) associated with variations in basal body temperature.

Methodology:

-

Cohort Selection: Recruit a large, well-phenotyped cohort of individuals. For this compound studies, it is crucial to have a homogenous population to minimize confounding variables (e.g., premenopausal women not on hormonal contraceptives).

-

Phenotyping:

-

Instruct participants to measure their oral this compound daily, immediately upon waking and before any activity, using a calibrated digital thermometer accurate to at least 0.1°C.

-

Data should be collected for a minimum of three consecutive menstrual cycles to establish a reliable baseline and pattern for each individual.

-

Record the time of measurement and any potential confounding factors (e.g., illness, alcohol consumption, sleep disturbances).

-

Extract key phenotypic traits from the this compound charts, such as mean follicular phase temperature, mean luteal phase temperature, and the magnitude of the post-ovulatory temperature shift.

-

-

Genotyping:

-

Collect DNA samples (e.g., from blood or saliva).

-

Genotype the samples using a high-density SNP array (e.g., Illumina or Affymetrix).

-

-

Quality Control (QC):

-

Perform standard QC on the genotyping data, including filtering for low call rate, minor allele frequency, and Hardy-Weinberg equilibrium.

-

Remove individuals with high rates of missing genotypes or cryptic relatedness.

-

-

Statistical Analysis:

-

Perform a genome-wide association analysis using linear regression, with the this compound phenotype as the dependent variable and SNP genotypes as the independent variable.

-

Include relevant covariates in the model, such as age, BMI, and population stratification principal components.

-

Use a stringent significance threshold (e.g., p < 5 x 10⁻⁸) to account for multiple testing.

-

-

Replication: Replicate significant findings in an independent cohort.

Gene Expression Analysis in the Hypothalamus via qPCR

Objective: To quantify the expression of candidate thermoregulatory genes (e.g., TACR3, ESR1, PGR) in hypothalamic tissue. (Note: This is typically performed in animal models).

Methodology:

-

Tissue Collection:

-

Euthanize the animal model (e.g., mouse) and rapidly dissect the brain.

-

Isolate the hypothalamic region on ice.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

-

RNA Extraction:

-

Homogenize the frozen hypothalamic tissue in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.

-

Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR (qPCR):

-

Design and validate primers for the target genes and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB).

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the reference genes.

-

Serum Progesterone and Estradiol Assays

Objective: To quantify the levels of progesterone and estradiol in serum to correlate with this compound data.

Methodology:

-

Sample Collection:

-

Collect blood samples via venipuncture at specific time points during the menstrual cycle (e.g., mid-follicular and mid-luteal phases).

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Store the serum at -80°C until analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use commercially available ELISA kits for the quantitative determination of progesterone and 17β-estradiol.

-

Equilibrate the kit reagents and serum samples to room temperature.

-

Prepare a standard curve using the provided standards.

-

Add standards, controls, and samples to the wells of a microplate coated with an antibody specific to the hormone.

-

Add a horseradish peroxidase (HRP)-conjugated hormone and an anti-hormone antibody.

-

Incubate the plate, allowing for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that will react with the HRP to produce a color change.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the hormone in the samples by interpolating their absorbance values from the standard curve.

-

Experimental Workflow Visualization

Caption: Workflow for investigating genetic and hormonal effects on this compound.

Conclusion and Future Directions

The genetic architecture of basal body temperature is complex and polygenic. While significant progress has been made in understanding the central thermoregulatory pathways and the influence of hormones and circadian rhythms, the specific genetic variants that fine-tune these processes in humans are still being elucidated. Genes such as TRPV1, TACR3, and UCP1, along with those involved in hormonal signaling, are promising candidates for further investigation.

Future research should focus on conducting large-scale GWAS specifically powered to detect associations with this compound phenotypes in diverse human populations. Integrating these genetic findings with transcriptomic and proteomic data from relevant tissues, such as the hypothalamus, will be crucial for a comprehensive understanding of the molecular mechanisms underlying this compound regulation. Such knowledge will not only advance our understanding of human physiology but also open new avenues for personalized medicine and the development of novel therapeutic strategies for temperature-related disorders.

Basal Body Temperature as a Biomarker for Endocrine Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basal body temperature (BBT), the body's lowest resting temperature, serves as a sensitive and non-invasive biomarker for assessing endocrine function, particularly in relation to the menstrual cycle and thyroid activity. The characteristic biphasic pattern of this compound during the ovulatory cycle is a direct reflection of the thermogenic effects of progesterone, offering a valuable tool for ovulation detection and the evaluation of luteal phase function. Furthermore, deviations from typical this compound patterns can indicate underlying endocrine-disrupting conditions, including thyroid dysfunction. This technical guide provides a comprehensive overview of the physiological basis of this compound, detailed experimental protocols for its accurate measurement, and its application as a biomarker in research and drug development. It includes a quantitative analysis of the relationship between this compound and key endocrine hormones, as well as a review of advanced monitoring technologies. The integration of this compound monitoring in clinical and research settings can provide crucial insights into endocrine health and the impact of therapeutic interventions.

Introduction

Basal body temperature (this compound) is the body's core temperature measured during a state of complete rest. Its subtle fluctuations provide a window into the intricate interplay of the endocrine system. For decades, this compound charting has been utilized in clinical practice, primarily for fertility awareness. However, its utility extends far beyond this, offering a valuable, non-invasive biomarker for researchers and drug development professionals in the field of endocrinology.

The thermoregulatory center of the brain, located in the preoptic area of the hypothalamus, is highly sensitive to circulating hormones, most notably progesterone and estrogen. Progesterone, produced by the corpus luteum after ovulation, has a thermogenic effect, causing a discernible rise in this compound.[1][2] Conversely, estrogen, which is dominant in the follicular phase, is associated with lower body temperatures.[3] This hormonal interplay creates a characteristic biphasic this compound pattern in a healthy ovulatory cycle.

Deviations from this pattern can signify various endocrine-related conditions, including anovulation, luteal phase deficiency, and thyroid disorders.[4][5] As such, the precise and consistent measurement of this compound can serve as a powerful tool in clinical trials to monitor endocrine function, assess the impact of investigational drugs on the menstrual cycle, and identify potential endocrine-disrupting effects.

This guide will delve into the core principles of this compound as a biomarker, providing detailed methodologies for its measurement, quantitative data on its correlation with hormonal fluctuations, and a discussion of its applications in a research and drug development context.

Physiological Basis of Basal Body Temperature

The regulation of body temperature is a complex neuroendocrine process orchestrated by the hypothalamus. This region of the brain integrates thermal information from the periphery and core and initiates physiological responses to maintain thermal homeostasis.[6] Several key hormones exert significant influence on this regulatory system, leading to the characteristic fluctuations observed in this compound.

Hormonal Regulation of Thermoregulation

Progesterone: The primary driver of the post-ovulatory rise in this compound is progesterone.[1] This steroid hormone, secreted by the corpus luteum, acts on the thermoregulatory center in the hypothalamus, effectively resetting the body's "thermostat" to a higher set point.[1][2] The exact molecular mechanisms are still under investigation but are thought to involve the modulation of neurotransmitter activity, including norepinephrine, which is known to be involved in thermogenesis.[3]

Estrogen: In contrast to progesterone, estrogen is associated with lower body temperatures.[3] High levels of estrogen, as seen in the late follicular phase, can enhance heat dissipation mechanisms such as cutaneous vasodilation.[3] The preovulatory dip in this compound observed in some women is thought to be a result of the estrogen surge that precedes the luteinizing hormone (LH) surge.

Luteinizing Hormone (LH): The LH surge is the hormonal trigger for ovulation. While LH itself does not have a direct thermogenic effect, its timing is closely correlated with the this compound shift. The this compound nadir (lowest point) often occurs on the day of the LH surge or the day after.[7] However, there is considerable inter-individual variability in this timing.

Thyroid Hormones: The thyroid gland plays a crucial role in regulating metabolism and overall energy expenditure, which directly impacts body temperature.[4] Hypothyroidism, a condition of insufficient thyroid hormone production, is often associated with a consistently low this compound.[4][5] Conversely, hyperthyroidism can lead to an elevated this compound.

Cortisol: As a primary stress hormone, cortisol can also influence this compound. Chronic stress and elevated cortisol levels can disrupt the normal biphasic pattern of this compound, potentially leading to anovulatory cycles or luteal phase defects.

The Biphasic this compound Pattern in the Menstrual Cycle

A typical ovulatory menstrual cycle is characterized by two distinct temperature phases:

-

Follicular Phase: From the onset of menstruation until ovulation, this compound is relatively low.

-

Luteal Phase: Following ovulation, there is a sustained increase in this compound of at least 0.2°C (0.4°F) that persists until the next menstruation.[4]

The transition from the low-temperature follicular phase to the high-temperature luteal phase is a key indicator that ovulation has occurred. The length of the luteal phase, as determined by the number of days of elevated this compound, is also a critical indicator of luteal function. A short luteal phase (less than 10 days) may indicate insufficient progesterone production.

Data Presentation

The following tables summarize quantitative data from various studies on the correlation between this compound and key endocrine markers.

Table 1: Basal Body Temperature Ranges During the Menstrual Cycle

| Menstrual Phase | Typical this compound Range (°C) | Typical this compound Range (°F) | Primary Hormonal Influence |

| Follicular Phase | 36.1 - 36.5 | 97.0 - 97.7 | Estrogen |

| Luteal Phase | 36.6 - 37.2 | 97.8 - 99.0 | Progesterone |

Note: These are general ranges and can vary between individuals.

Table 2: Correlation of this compound with Hormonal Events

| Hormonal Event | Timing Relative to this compound | Quantitative Correlation | Reference |

| LH Surge | Occurs 24-36 hours before the first sustained rise in this compound. The this compound nadir often coincides with the day of the LH surge or the day after. | A meta-analysis showed the mean duration between the onset of the LH surge and ovulation was 33.91 hours.[8][9] | [7] |

| Ovulation | Typically occurs on the day of the this compound nadir or the day before the first sustained temperature rise. | The this compound shift confirms ovulation has occurred retrospectively. | [2] |

| Serum Progesterone | A rise in serum progesterone precedes the rise in this compound. | One study found no direct correlation between the absolute progesterone level and the magnitude of the this compound rise, suggesting a synergistic effect with estrogen.[10] | [10] |

| Urinary Pregnanediol-3-glucuronide (PDG) | PDG levels rise in parallel with this compound during the luteal phase. | A medium degree of correlation (r = 0.53) was found between PDG levels and this compound. The relationship is linear at lower PDG levels.[11][12] | [11][12] |

Experimental Protocols

Accurate and consistent measurement of this compound is paramount for its utility as a reliable biomarker. The following protocols outline the standardized procedures for this compound measurement in a clinical research setting.

Standard Operating Procedure for Basal Body Temperature Measurement

Objective: To obtain accurate and consistent basal body temperature readings for the assessment of endocrine function.

Materials:

-

Digital basal thermometer accurate to at least 0.1°C or 0.01°F.

-

Data recording sheet or a validated mobile application.

Procedure:

-

Timing: The temperature must be taken immediately upon waking in the morning, before any physical activity (including sitting up, talking, or drinking).[13]

-

Consistency: The temperature should be taken at approximately the same time each day, including weekends.[13]

-

Rest: A minimum of three consecutive hours of sleep should be achieved before taking the temperature.

-

Placement: The thermometer should be placed sublingually (under the tongue) in the same location of the mouth for each measurement.[13]

-

Duration: Follow the manufacturer's instructions for the duration of measurement, typically until the thermometer beeps.

-

Recording: The temperature reading should be recorded immediately to the nearest 0.1°C or 0.01°F.

-

Confounding Factors: Any factors that could influence this compound should be recorded, such as illness, fever, stress, alcohol consumption, and changes in sleep patterns.

Protocol for Continuous Core Body Temperature Monitoring using Wearable Sensors

Objective: To obtain continuous core body temperature data for a more detailed assessment of thermoregulatory patterns.

Materials:

-

FDA-approved wearable core body temperature sensor (e.g., skin patch, vaginal ring).

-

Data acquisition and analysis software.

Procedure:

-

Device Placement: The wearable sensor should be applied according to the manufacturer's instructions to ensure proper contact and data acquisition.

-

Data Collection: The device will continuously record core body temperature at specified intervals.

-

Data Download and Analysis: Data should be downloaded and analyzed using the provided software. The analysis should focus on identifying the nadir and the biphasic shift in temperature, as well as any deviations from expected patterns.

-

Validation: For clinical trials, it is recommended to validate the wearable sensor data against a gold-standard method (e.g., rectal thermometry) in a subset of participants.[6][14][15][16][17]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and endocrine function.

Caption: Hormonal Control of Thermoregulation.

Caption: Standard this compound Measurement Workflow.

Caption: Progesterone Signaling in Hypothalamic Neurons.

Applications in Research and Drug Development

The utility of this compound as a biomarker extends across various stages of research and drug development.

-

Preclinical Studies: In animal models, continuous core body temperature monitoring can provide insights into the endocrine-disrupting potential of new chemical entities.

-

Phase I Clinical Trials: this compound monitoring can serve as a sensitive safety endpoint to detect any drug-induced effects on the menstrual cycle and ovulation in healthy female volunteers.

-

Phase II/III Clinical Trials: In studies of drugs targeting endocrine pathways (e.g., for contraception, infertility, or endometriosis), this compound can be a valuable pharmacodynamic biomarker to assess target engagement and efficacy.

-

Post-Market Surveillance: this compound monitoring can be employed in observational studies to assess the long-term effects of drugs on endocrine function in a real-world setting.

Conclusion

Basal body temperature, when measured and interpreted correctly, is a powerful and cost-effective biomarker of endocrine function. Its ability to reflect the dynamic interplay of progesterone and estrogen throughout the menstrual cycle makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data presented in this guide provide a framework for the standardized application of this compound monitoring in research and clinical trials. As wearable sensor technology continues to advance, the potential for high-resolution, continuous this compound monitoring will further enhance its utility as a sensitive and informative endocrine biomarker. The integration of this compound analysis into modern research methodologies promises to deepen our understanding of endocrine physiology and accelerate the development of safe and effective therapies.

References

- 1. scilit.com [scilit.com]

- 2. Physiology, Ovulation And Basal Body Temperature - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sex hormone effects on autonomic mechanisms of thermoregulation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aditum.org [aditum.org]

- 5. nhsfife.org [nhsfife.org]

- 6. corebodytemp.com [corebodytemp.com]

- 7. Temporal relationship between basal body temperature nadir and luteinizing hormone surge in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The LH surge and ovulation re-visited: a systematic review and meta-analysis and implications for true natural cycle frozen thawed embryo transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. procrearte.com [procrearte.com]

- 10. The effect of endogenous progesterone on basal body temperature in stimulated ovarian cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Descriptive analysis of the relationship between progesterone and basal body temperature across the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. endtb.org [endtb.org]

- 14. Reliability and Validity of the CORE Sensor to Assess Core Body Temperature during Cycling Exercise | MDPI [mdpi.com]

- 15. Wearable Sensor Technology to Predict Core Body Temperature: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pezcyclingnews.com [pezcyclingnews.com]

- 17. Validity of the CORE wearable sensor during constant-load cycling exercise in the heat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to Basal Body Temperature Charting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basal body temperature (BBT) charting, a method of tracking the body's lowest resting temperature, has a rich and evolving history as a tool for understanding the menstrual cycle and identifying the fertile window. This guide provides a comprehensive historical perspective on the development of this compound charting, from early anecdotal observations to its establishment as a scientifically grounded methodology. It delves into the key experiments that validated its use, details the experimental protocols employed, and presents the underlying hormonal signaling pathways that govern the characteristic biphasic temperature pattern. Quantitative data from historical and contemporary studies are summarized to provide a clear comparative analysis of the method's accuracy and utility. This technical guide is intended to serve as a thorough resource for researchers, scientists, and drug development professionals interested in the historical context and scientific basis of basal body temperature charting.

A Historical Perspective on Basal Body Temperature Charting

The concept of tracking physiological changes throughout the menstrual cycle to understand fertility is not a modern invention. For centuries, cultures around the world have employed various methods to monitor menstruation and predict fertile periods.[1][2] However, the systematic measurement of basal body temperature as a scientific tool for this purpose has a more recent and well-documented history.

The foundational observation of a biphasic temperature pattern during the menstrual cycle was first noted in the 19th century. In 1868, Squire, and independently in 1876, Mary Putnam Jacobi, observed that a woman's body temperature fluctuates throughout her menstrual cycle, with a noticeable rise in the latter half.[2][3] However, the connection between this temperature shift and the event of ovulation remained elusive.

It was the Dutch gynecologist Theodoor Hendrik van de Velde who, in 1905, published a series of biphasic this compound charts and was the first to link this temperature elevation to the function of the corpus luteum, the structure that forms in the ovary after an egg is released.[3][4] His work laid the groundwork for understanding the hormonal control of this physiological phenomenon.

The practical application of this knowledge for fertility awareness began to take shape in the 1930s. Independently, Kyusaku Ogino in Japan and Hermann Knaus in Austria developed the "calendar rhythm method," which used the length of past menstrual cycles to predict ovulation.[5] This method, however, was notoriously unreliable due to the natural variability of the menstrual cycle.

Recognizing the limitations of the calendar method, a German Catholic priest named Wilhelm Hillebrand, in 1935, began to advocate for the use of the temperature shift as a more precise marker of ovulation, thereby refining the rhythm method.[3][6] This marked a significant step towards the development of more accurate fertility awareness-based methods.

The mid-20th century saw a concerted effort to standardize the interpretation of this compound charts. Researchers like John Marshall in the United Kingdom and teams from the World Health Organization (WHO) worked to develop practical and reliable methods for identifying the post-ovulatory temperature rise.[3] This led to the development of the "three over six" rule by Marshall and the "coverline method" by the WHO in the 1960s, which provided users with a clear, systematic way to interpret their charts.[3][4] These methods, or variations thereof, remain in use today.

The advent of digital and, more recently, wearable thermometers has further refined the practice of this compound charting, offering greater accuracy and ease of use.[7][8] Despite the development of other ovulation prediction methods, such as urinary hormone tests, this compound charting continues to be a valuable, non-invasive, and low-cost tool for both individuals and researchers.[9][10]

The Scientific Basis: Hormonal Regulation of Basal Body Temperature

The characteristic biphasic pattern of the basal body temperature chart is a direct reflection of the cyclical fluctuations of ovarian hormones, primarily estrogen and progesterone. These hormones exert their influence on the thermoregulatory center of the brain, located in the hypothalamus.

Hormonal Signaling Pathway

The menstrual cycle is governed by a complex interplay of hormones produced by the hypothalamus, pituitary gland, and ovaries. The key hormones influencing this compound are:

-

Estrogen: Dominant in the follicular phase (the first half of the cycle), estrogen has a temperature-lowering effect.[11][12] It is thought to increase heat dissipation by promoting vasodilation.[13]

-

Progesterone: After ovulation, the corpus luteum begins to produce progesterone, which is the primary driver of the temperature increase seen in the luteal phase (the second half of the cycle).[11][12] Progesterone is thermogenic, meaning it raises the body's core temperature set-point in the hypothalamus.[9]

The following diagram illustrates the hormonal signaling pathway that regulates basal body temperature throughout the menstrual cycle:

Key Experimental Protocols

The validation of this compound charting as a reliable indicator of ovulation rests on several key studies. While the exact historical protocols are not always exhaustively detailed in modern publications, the core methodologies can be reconstructed from available literature.

Early Observational Studies (e.g., Van de Velde, early 20th Century)

-